REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]2[cH:15][cH:16]1.[CH2:23]([N+:24]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[CH2:41][CH2:42][CH3:43])[CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50].[CH3:18][C:19]([O-:20])=[O:21].[CH3:53][CH2:54][OH:55].[Cl-:22].[Na+:17].[Na+:52].[OH-:51].[OH2:56]>>[CH2:2]([CH2:3][CH2:4][CH2:5][O:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]2[cH:15][cH:16]1)[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCOc1ccc2ccccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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Type
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product
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Smiles
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OCCCCOc1ccc2ccccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |